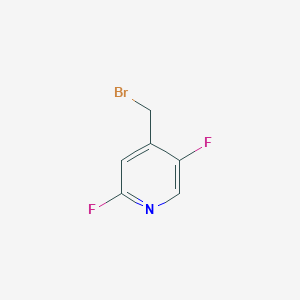

4-(Bromomethyl)-2,5-difluoropyridine

Description

BenchChem offers high-quality 4-(Bromomethyl)-2,5-difluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2,5-difluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4BrF2N |

|---|---|

Molecular Weight |

208.00 g/mol |

IUPAC Name |

4-(bromomethyl)-2,5-difluoropyridine |

InChI |

InChI=1S/C6H4BrF2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 |

InChI Key |

RHJUHVZYYIKMIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)F)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 4-(Bromomethyl)-2,5-difluoropyridine

Introduction: The Significance of a Fluorinated Pyridine Building Block

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Bromomethyl)-2,5-difluoropyridine emerges as a key building block in this context. Its difluorinated pyridine core offers a scaffold with a unique electronic profile, while the reactive bromomethyl group provides a versatile handle for synthetic elaboration, enabling its incorporation into a wide array of more complex molecules. This guide provides a comprehensive structural analysis of this compound, offering researchers and drug development professionals a foundational understanding of its key spectroscopic and structural characteristics.

Core Structural Features

4-(Bromomethyl)-2,5-difluoropyridine is a substituted pyridine with the molecular formula C₆H₄BrF₂N. The pyridine ring is functionalized with two fluorine atoms at positions 2 and 5, and a bromomethyl group at the 4-position. This combination of substituents dictates its reactivity and its distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, we can deduce the connectivity and the electronic environment of each atom. For 4-(Bromomethyl)-2,5-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its structure.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-(Bromomethyl)-2,5-difluoropyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.[1]

-

-

Data Acquisition:

-

Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Optimize the magnetic field homogeneity by shimming on the sample.

-

Acquire the spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methylene protons of the bromomethyl group.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| H-3 | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H,F) ≈ 8-10 Hz, ⁴J(H,F) ≈ 3-5 Hz | Aromatic proton |

| H-6 | ~8.1 - 8.3 | Doublet of doublets (dd) | ³J(H,F) ≈ 8-10 Hz, ⁴J(H,H) ≈ 1-2 Hz | Aromatic proton |

| -CH₂Br | ~4.5 - 4.7 | Singlet (s) | Methylene protons |

Causality Behind the Predictions: The chemical shifts of the aromatic protons are influenced by the electronegativity of the fluorine and bromine atoms. The proton at the 6-position is expected to be further downfield due to its proximity to the nitrogen atom. The multiplicities arise from spin-spin coupling with the neighboring fluorine atoms. The methylene protons of the bromomethyl group are expected to appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~30 - 35 | -CH₂Br |

| ~120 - 125 (d, ¹J(C,F) ≈ 240-260 Hz) | C-5 |

| ~135 - 140 | C-4 |

| ~140 - 145 (d, ²J(C,F) ≈ 15-25 Hz) | C-3 |

| ~145 - 150 (d, ²J(C,F) ≈ 15-25 Hz) | C-6 |

| ~155 - 160 (d, ¹J(C,F) ≈ 240-260 Hz) | C-2 |

Causality Behind the Predictions: The carbons directly attached to fluorine atoms (C-2 and C-5) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹J(C,F)).[2] The other carbons in the ring will also show smaller couplings to the fluorine atoms. The bromomethyl carbon will appear in the aliphatic region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ -120 to -140 | Doublet (d) | ³J(F,F) ≈ 20-30 Hz | F at C-2 |

| ~ -140 to -160 | Doublet (d) | ³J(F,F) ≈ 20-30 Hz | F at C-5 |

Causality Behind the Predictions: The chemical shifts are reported relative to a standard such as CFCl₃.[3][4] The two fluorine atoms are in different chemical environments and are expected to show distinct signals. They will couple to each other, resulting in a doublet for each signal.[5]

Caption: Workflow for NMR-based structural analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam to form a molecular ion.[6]

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum Data

A key feature in the mass spectrum of 4-(Bromomethyl)-2,5-difluoropyridine will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).

| m/z (Predicted) | Ion Structure | Significance |

| 209/211 | [C₆H₄⁷⁹BrF₂N]⁺ / [C₆H₄⁸¹BrF₂N]⁺ | Molecular ion peaks (M⁺/M+2) |

| 130 | [C₆H₄F₂N]⁺ | Loss of bromine radical (•Br) |

| 103 | [C₅H₂F₂N]⁺ | Loss of H and •CH₂Br |

Causality Behind the Predictions: The molecular ion is formed by the loss of an electron.[6] The most common fragmentation pathway is the cleavage of the weakest bond, which in this case is the C-Br bond, leading to the loss of a bromine radical and the formation of a stable pyridyl-methyl cation.[7]

Sources

reactivity profile of 4-(Bromomethyl)-2,5-difluoropyridine

An In-Depth Technical Guide to the Reactivity Profile of 4-(Bromomethyl)-2,5-difluoropyridine

Abstract

4-(Bromomethyl)-2,5-difluoropyridine is a pivotal building block in contemporary synthetic chemistry, particularly within the realms of drug discovery and materials science. Its unique structural architecture, featuring a highly reactive benzylic bromide tethered to an electron-deficient difluorinated pyridine core, imparts a versatile and predictable reactivity profile. This guide provides a comprehensive exploration of this profile, grounded in mechanistic principles and supported by field-proven insights. We will dissect the key reaction pathways—nucleophilic substitution, radical formation, and cross-coupling—and offer detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to strategically and effectively employ this reagent in the synthesis of complex molecular targets.

Introduction: A Molecule of Strategic Importance

The value of 4-(Bromomethyl)-2,5-difluoropyridine lies in the convergence of two key chemical features:

-

An Activated C(sp³)-Br Bond: The bromomethyl group is analogous to a benzylic bromide. The adjacent pyridine ring stabilizes both the transition state of S_N2 reactions and any potential radical or cationic intermediates, rendering this position highly reactive.[1]

-

An Electron-Deficient Aromatic System: The electronegative fluorine atoms and the pyridine nitrogen atom work in concert to withdraw electron density from the ring system. This electronic pull is transmitted to the bromomethyl group, further enhancing its electrophilicity and making the benzylic carbon an excellent target for nucleophiles.

This combination makes the molecule an efficient and reliable electrophilic scaffold for introducing the 2,5-difluoropyridin-4-ylmethyl moiety, a common and valuable structural motif in modern medicinal chemistry.[2][3]

Synthesis of the Core Reagent

The most common and direct route to 4-(Bromomethyl)-2,5-difluoropyridine is through the free-radical bromination of its precursor, 4-methyl-2,5-difluoropyridine. This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

The mechanism proceeds via a classic radical chain reaction. The key step is the abstraction of a hydrogen atom from the methyl group. This process is highly regioselective for the benzylic position because the resulting benzylic radical is significantly stabilized by resonance delocalization into the pyridine ring system.[1]

Diagram: Synthesis via Benzylic Bromination

Caption: General workflow for the synthesis of the title compound.

The Core Reactivity Profile: A Multi-faceted Electrophile

The chemical behavior of 4-(Bromomethyl)-2,5-difluoropyridine is dominated by the reactivity of the C-Br bond. It readily participates in nucleophilic substitutions, radical-mediated transformations, and select cross-coupling reactions.

Nucleophilic Substitution (S_N2) Reactions

The primary reaction pathway for this reagent is the S_N2 displacement of the bromide ion. The benzylic carbon is sterically unhindered (primary) and electronically activated, making it an exceptional electrophile for a wide array of nucleophiles.[4][5]

Causality of High Reactivity:

-

Electronic Activation: The electron-withdrawing difluoropyridine ring inductively pulls electron density away from the methylene carbon, creating a more pronounced partial positive charge (δ+) and increasing its susceptibility to nucleophilic attack.

-

Transition State Stabilization: The π-system of the pyridine ring stabilizes the S_N2 transition state, where the p-orbitals of the incoming nucleophile and outgoing leaving group can overlap with the ring's orbitals, lowering the activation energy of the reaction.

This pathway is favored by a broad range of soft and hard nucleophiles under relatively mild conditions.

| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Expected Product |

| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, NaH | DMF, THF | Aryl/Alkyl Ethers |

| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Et₃N | MeCN, DMF | Substituted Amines[4] |

| N-Nucleophiles | Sodium Azide (NaN₃) | None | DMF, DMSO | Azide Intermediate[4] |

| S-Nucleophiles | Thiols, Thiophenols | K₂CO₃, NaH | DMF, THF | Thioethers[4] |

| C-Nucleophiles | Sodium Cyanide (NaCN) | None | DMSO | Nitrile |

| C-Nucleophiles | Malonate Esters | NaOEt, NaH | EtOH, THF | Alkylated Malonates |

Diagram: S_N2 Nucleophilic Substitution Workflow

Caption: The archetypal S_N2 reaction pathway for the title compound.

Radical-Mediated Reactions

Modern synthetic methodologies, particularly those involving photoredox catalysis, have unlocked the potential of benzylic bromides as precursors to stabilized benzylic radicals.[1][6][7] The C-Br bond can be cleaved homolytically under mild conditions to generate the 2,5-difluoropyridin-4-ylmethyl radical.

Mechanism of Radical Generation: Recent advances have utilized cooperative catalysis, where a nucleophilic catalyst like lutidine first displaces the bromide to form a pyridinium salt in situ.[8][9] This intermediate has a significantly lower reduction potential than the parent bromide, making it much easier to reduce to the corresponding radical via single-electron transfer (SET) from an excited photocatalyst.[8] This strategy allows for the generation of benzylic radicals under general and mild visible-light conditions.[9]

Once formed, this radical can engage in a variety of bond-forming reactions, most notably Giese-type additions to electron-deficient alkenes.[6][8]

Diagram: Photocatalytic Radical Generation & Coupling

Caption: Cooperative catalysis for radical generation and subsequent coupling.

Cross-Coupling Reactions

While less common than S_N2 reactions, the C(sp³)-Br bond can participate in certain transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating C-C bonds but require careful selection of catalytic systems, as S_N2 side reactions are a significant competitive pathway.

-

Nickel-Catalyzed Couplings: Nickel catalysts are generally more effective than palladium for activating C(sp³)-electrophiles.[10] Reactions like Negishi (with organozinc reagents) and Suzuki (with organoboron reagents) couplings can be achieved, often requiring specific ligands (e.g., Pybox, bathophenanthroline) to promote the desired reactivity and suppress side reactions.[10] Mechanistic studies suggest these couplings can proceed through radical intermediates.[10]

-

Palladium-Catalyzed Couplings: While more challenging, some palladium systems have been developed for coupling primary alkyl bromides. These often require specialized, sterically demanding phosphine ligands.[10][11]

Trustworthiness of Protocol: When attempting cross-coupling, it is critical to perform small-scale test reactions to screen catalysts, ligands, and bases. The choice of nucleophilic coupling partner is also crucial; highly basic or nucleophilic organometallic reagents can favor S_N2 pathways over the desired catalytic cycle.

Detailed Experimental Protocols

The following protocols are representative examples derived from established methodologies for analogous systems. They should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for S_N2 Amination

This protocol describes the reaction of 4-(Bromomethyl)-2,5-difluoropyridine with a generic secondary amine.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.1 equivalents) and anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) to make a 0.2 M solution.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the stirred solution.

-

Electrophile Addition: Slowly add a solution of 4-(Bromomethyl)-2,5-difluoropyridine (1.0 equivalent) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Protocol 2: Photocatalytic Giese-Type Addition

This protocol is based on cooperative catalysis strategies for radical coupling.[8][9]

-

Reaction Setup: In a vial suitable for photochemical reactions, combine 4-(Bromomethyl)-2,5-difluoropyridine (1.0 eq), the electron-deficient alkene (1.5 eq), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), lutidine (0.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent: Add anhydrous, degassed solvent (e.g., DMF or DMSO). The concentration is typically around 0.1 M.

-

Degassing: Seal the vial and thoroughly degas the mixture by sparging with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Irradiation: Place the vial in front of a blue LED light source (λ ≈ 450 nm) and stir vigorously at room temperature for 12-24 hours. Maintain a consistent temperature with a cooling fan.

-

Analysis and Workup: Monitor the reaction by LC-MS. Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic phase, concentrate, and purify the product via column chromatography.

Conclusion

4-(Bromomethyl)-2,5-difluoropyridine is a potent and versatile electrophile whose reactivity is dominated by the activated benzylic bromide. Its primary utility lies in facile S_N2 reactions with a wide range of nucleophiles, providing a direct and efficient route to incorporate the valuable 2,5-difluoropyridin-4-ylmethyl scaffold. Furthermore, its capacity to serve as a precursor for stabilized benzylic radicals under modern photocatalytic conditions opens avenues for advanced C-C bond constructions. A thorough understanding of these competing but controllable pathways allows the discerning chemist to harness the full synthetic potential of this important building block, accelerating the development of novel therapeutics and functional materials.

References

-

Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252. [Link]

-

Organic Chemistry Portal. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Chemistry Portal. [Link]

-

ACS Publications. (2024). Iron-Mediated Dialkylation of Alkenylarenes with Benzyl Bromides. [Link]

-

Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Corpet, M., & Wencel-Delord, J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2646–2690. [Link]

-

ResearchGate. (n.d.). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Link]

-

LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. [Link]

-

Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

DSpace@MIT. (n.d.). Cross-coupling reactions of unactivated alkyl halides. [Link]

-

Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-52. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

4-(Bromomethyl)-2,5-difluoropyridine literature review

Topic: 4-(Bromomethyl)-2,5-difluoropyridine: Technical Guide & Literature Review Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Bromomethyl)-2,5-difluoropyridine (CAS: 1221793-58-3) represents a high-value fluorinated building block in modern medicinal chemistry. Its structural utility lies in its bifunctionality : it possesses a highly reactive electrophilic handle (bromomethyl) for

Part 1: Synthesis Strategy & Mechanistic Grounding

The synthesis of 4-(Bromomethyl)-2,5-difluoropyridine is typically achieved via the radical bromination of its precursor, 2,5-difluoro-4-methylpyridine . While the precursor can be synthesized from 2,5-dichloropyridine via halogen exchange (Halex) followed by methylation, most discovery workflows commence with the commercially available methylpyridine.

The Wohl-Ziegler Bromination

The transformation of the C4-methyl group to the bromomethyl moiety is a classic Wohl-Ziegler reaction using N-bromosuccinimide (NBS).

-

Reagents: NBS (Stoichiometric oxidant), AIBN or Benzoyl Peroxide (Radical Initiator).[1][2]

-

Solvent: Carbon tetrachloride (

) is traditional but phased out due to toxicity. Trifluoromethylbenzene (PhCF -

Mechanistic Insight: The reaction relies on the homolytic cleavage of the N-Br bond. The presence of two fluorine atoms on the pyridine ring exerts an inductive electron-withdrawing effect ($ -I $), slightly deactivating the methyl C-H bonds compared to non-fluorinated picolines. However, the resonance stabilization of the resulting pyridylic radical is sufficient to drive the reaction.

Synthesis Workflow Diagram

The following diagram outlines the critical path from the commercially available precursor to the target molecule, highlighting key decision points.

Figure 1: Radical bromination workflow. Control of stoichiometry is vital to prevent gem-dibromide formation.

Part 2: Reactivity Profile & Divergent Pathways

The core value of 4-(Bromomethyl)-2,5-difluoropyridine is its ability to serve as a linchpin in fragment-based drug design. It offers two distinct electrophilic sites with orthogonal reactivity profiles.[3]

Site A: The Bromomethyl Group ( )

-

Reactivity: High. The C-Br bond is weak, and the transition state is stabilized by the pyridine ring.

-

Selectivity: Soft nucleophiles (thiols, secondary amines, phosphines) will attack here exclusively under mild conditions (0°C to RT).

-

Mechanism: Concerted

displacement.

Site B: The C2-Fluorine ( )

-

Reactivity: Moderate to High. The nitrogen atom at position 1 activates the fluorine at position 2 via both inductive ($ -I

-M $) effects. -

Selectivity: Harder nucleophiles (alkoxides) or elevated temperatures (>60°C) can trigger substitution at this position.

-

Note: The fluorine at position 5 is meta to the nitrogen and is significantly less reactive towards

, providing a natural regioselectivity window.

Competitive Pathways Diagram

This diagram illustrates how to steer the reaction towards the desired product by modulating nucleophile "hardness" and temperature.

Figure 2: Divergent reactivity pathways. Path A is the primary utility of this building block.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)-2,5-difluoropyridine

Adapted from standard Wohl-Ziegler conditions for electron-deficient picolines [1, 2].

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Charge: Add 2,5-difluoro-4-methylpyridine (10.0 mmol, 1.0 eq) and anhydrous Trifluoromethylbenzene (

, 50 mL). -

Reagents: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) and AIBN (1.0 mmol, 0.1 eq).

-

Expert Tip: Recrystallize NBS from water prior to use to remove HBr traces, which can cause acid-catalyzed side reactions.

-

-

Reaction: Heat the mixture to reflux (approx. 102°C for

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[3]-

Endpoint: Look for the disappearance of the starting material. Do not extend reflux unnecessarily to avoid gem-dibromide formation.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter the solids.[3] Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often used directly. If purification is needed, use rapid silica gel chromatography (0-10% EtOAc in Hexanes).

-

Stability Warning: The product is a lachrymator and potentially unstable on silica for long periods. Store at -20°C.

-

Protocol 2: Selective Functionalization with Amines

Designed to avoid C2-fluorine displacement [3].

-

Dissolution: Dissolve 4-(bromomethyl)-2,5-difluoropyridine (1.0 eq) in anhydrous DCM or THF (0.2 M).

-

Base: Add DIPEA (1.2 eq) or

(1.5 eq). Avoid strong hydroxide bases to prevent hydrolysis of the bromide or -

Nucleophile: Add the amine (1.1 eq) dropwise at 0°C .

-

Execution: Allow to warm to room temperature and stir for 2–4 hours.

-

Observation: The reaction typically proceeds cleanly to the 4-(aminomethyl) derivative.

Part 4: Data Summary & Safety

Quantitative Data Table

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 207.99 g/mol | |

| Predicted LogP | ~2.3 | Lipophilic building block |

| Boiling Point | ~80-85°C (at 10 mmHg) | Predicted based on analogs |

| Reactivity Order | Alkyl-Br > C2-F >> C5-F | |

| Storage | -20°C, Inert Atmosphere | Moisture sensitive |

Safety Advisory

-

Lachrymator: Benzylic/Pyridylic bromides are potent tear gas agents. Handle exclusively in a fume hood.

-

Skin Corrosive: Direct contact can cause severe burns. Double-gloving is recommended.

-

Decomposition: May release HBr and HF upon exposure to moisture.

References

-

Daneshyari . Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Source. 2

-

Google Patents . Bromination of pyridine derivatives (US11613549B2). Source. 4

-

Benchchem . Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Source. 3[5][6]

-

ResearchGate . Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Source. 7

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. daneshyari.com [daneshyari.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-2,5-difluoropyridine: Core Intermediates and Strategic Protocols

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable building blocks, 4-(bromomethyl)-2,5-difluoropyridine stands out as a highly versatile reagent for introducing the 2,5-difluoropyridin-4-ylmethyl moiety into complex drug candidates. This guide provides a comprehensive overview of the key intermediates and synthetic strategies for the preparation of this important compound, tailored for researchers and professionals in drug development.

This document will elucidate the most chemically sound and practical synthetic pathway, focusing on the preparation of the pivotal intermediate, 2,5-difluoro-4-methylpyridine, and its subsequent conversion to the target molecule. We will delve into the mechanistic underpinnings of each transformation, providing detailed experimental protocols and highlighting critical process parameters.

The Primary Synthetic Trajectory: A Multi-Step Approach

The most logical and efficient synthesis of 4-(bromomethyl)-2,5-difluoropyridine initiates from the commercially available or readily synthesized 2,5-difluoropyridine. The overall strategy involves a directed metallation to introduce a methyl group at the C4 position, followed by a selective free-radical bromination of this newly installed methyl group.

Caption: Overall synthetic pathway to 4-(Bromomethyl)-2,5-difluoropyridine.

Part 1: Securing the Foundation - Synthesis of 2,5-Difluoropyridine

While 2,5-difluoropyridine is commercially available, understanding its synthesis from more common precursors is valuable for process development and cost management. The most prevalent method involves a halogen exchange (Halex) reaction from 2,5-dichloropyridine.

Causality Behind the Experimental Choice:

The carbon-chlorine bonds on the pyridine ring are susceptible to nucleophilic aromatic substitution. The use of a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent facilitates the displacement of chloride ions with fluoride ions. The reaction is often catalyzed by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

Hypothetical Experimental Protocol: Fluorination of 2,5-Dichloropyridine

Objective: To synthesize 2,5-difluoropyridine via a halogen exchange reaction.

Materials:

-

2,5-Dichloropyridine

-

Spray-dried Potassium Fluoride (KF)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Sulfolane)

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dichloropyridine and the chosen solvent.

-

Add spray-dried potassium fluoride (a molar excess, typically 2.5-3.0 equivalents per chlorine atom) and a catalytic amount of the phase-transfer catalyst.

-

Heat the reaction mixture to a high temperature (e.g., 150-220 °C) and maintain vigorous stirring for several hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure 2,5-difluoropyridine.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dichloropyridine | [1][2] |

| Reagents | Potassium Fluoride, Phase-transfer catalyst | [1][2] |

| Solvent | DMF or Sulfolane | [1][2] |

| Typical Yield | 60-80% | [1][2] |

| Boiling Point | 115 °C | [1] |

Part 2: The Cornerstone Intermediate - Synthesis of 2,5-Difluoro-4-methylpyridine

The introduction of a methyl group at the C4 position is achieved through a directed ortho-metalation of 2,5-difluoropyridine, followed by quenching with an electrophilic methyl source. This is the most critical step in the synthetic sequence.

Expertise & Mechanistic Insight:

The fluorine atoms at the C2 and C5 positions of the pyridine ring are powerful ortho-directing groups for lithiation. The C4 position is the most acidic proton due to the combined inductive effects of the two fluorine atoms and the nitrogen atom. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures will selectively deprotonate this position to form the 4-lithiated intermediate. This intermediate is then trapped with an electrophile, such as methyl iodide, to yield 2,5-difluoro-4-methylpyridine.[3][4]

Caption: Directed ortho-metalation followed by electrophilic quench.

Self-Validating Protocol: Synthesis of 2,5-Difluoro-4-methylpyridine

Objective: To synthesize 2,5-difluoro-4-methylpyridine via directed lithiation and methylation.

Materials:

-

2,5-Difluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

-

Diisopropylamine (if preparing LDA in situ)

-

Methyl Iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

If preparing LDA in situ, add diisopropylamine to the cold THF, followed by the slow, dropwise addition of n-BuLi. Stir for 30 minutes at -78 °C.

-

Slowly add a solution of 2,5-difluoropyridine in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.[3]

-

Add methyl iodide dropwise to the reaction mixture at -78 °C. The reaction is typically rapid.

-

After the addition is complete, allow the reaction to stir for an additional hour at -78 °C before slowly warming to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2,5-difluoro-4-methylpyridine.[5]

| Parameter | Value | Reference |

| Starting Material | 2,5-Difluoropyridine | [3][4] |

| Base | LDA or n-BuLi | [3] |

| Electrophile | Methyl Iodide | [6] |

| Solvent | Anhydrous THF | [3] |

| Temperature | -78 °C | [3][4] |

| Purity (typical) | >95% | [5] |

Part 3: The Final Transformation - Synthesis of 4-(Bromomethyl)-2,5-difluoropyridine

The final step involves the selective bromination of the methyl group of 2,5-difluoro-4-methylpyridine. This is achieved through a free-radical chain reaction.

Authoritative Grounding & Mechanistic Rationale:

The benzylic-like protons of the methyl group on the pyridine ring are susceptible to abstraction by a radical species. This reaction is typically initiated by the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN) upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical. This radical then reacts with a brominating agent, such as N-bromosuccinimide (NBS), to form the desired product and a succinimidyl radical, which continues the chain reaction.[7]

Caption: Mechanism of free-radical bromination using NBS.

Trustworthy Protocol: Free-Radical Bromination

Objective: To synthesize 4-(bromomethyl)-2,5-difluoropyridine.

Materials:

-

2,5-Difluoro-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

UV lamp (optional, can facilitate initiation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluoro-4-methylpyridine in the chosen anhydrous solvent.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux. If desired, the reaction can be irradiated with a UV lamp to promote initiation.

-

Monitor the reaction by GC-MS or Thin Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of the product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure 4-(bromomethyl)-2,5-difluoropyridine.

| Parameter | Value | Reference |

| Starting Material | 2,5-Difluoro-4-methylpyridine | [7] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [7] |

| Initiator | AIBN or Benzoyl Peroxide | [7] |

| Solvent | Carbon Tetrachloride (or alternative) | [7] |

| Typical Yield | Moderate to High | [7] |

Conclusion

The synthesis of 4-(bromomethyl)-2,5-difluoropyridine is a multi-step process that relies on well-established and robust organic transformations. The key to a successful synthesis lies in the efficient execution of the directed ortho-metalation to form the crucial 2,5-difluoro-4-methylpyridine intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is paramount. The subsequent free-radical bromination is a reliable method for the final conversion. This guide provides a solid foundation for researchers to produce this valuable building block for application in the synthesis of novel therapeutic agents.

References

- BenchChem. (n.d.). In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine.

- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.

- Not directly cited in the text, but relevant to fluorin

- Journal of the Chemical Society, Dalton Transactions. (n.d.). A note on the lithiation of some analogous 3- and 4-methylpyridines. RSC Publishing.

- Google Patents. (n.d.). Bromination of pyridine derivatives.

- LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.

- Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society.

Sources

- 1. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,5-difluoro-4-methyl-pyridine 95% | CAS: 1227508-13-5 | AChemBlock [achemblock.com]

- 6. Lithiation of 2-Me3SiCHRC5H4N(R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

solubility of 4-(Bromomethyl)-2,5-difluoropyridine in organic solvents

An In-depth Technical Guide to the Solubility and Handling of 4-(Bromomethyl)-2,5-difluoropyridine

Part 1: Executive Summary

4-(Bromomethyl)-2,5-difluoropyridine is a specialized heterocyclic building block used primarily as an electrophile in the synthesis of pharmaceutical intermediates. Its core utility lies in the bromomethyl moiety, which serves as a highly reactive handle for alkylation reactions (e.g., attaching the difluoropyridine motif to amines, thiols, or phenoxides).

However, this reactivity presents a paradox in solvent selection: the solvents that best dissolve the compound (polar aprotic) often accelerate its decomposition if traces of nucleophiles (water, alcohols) are present. This guide provides a scientifically grounded framework for selecting solvents that balance solubility with chemical stability , ensuring high yields and reproducibility in experimental protocols.

Part 2: Physicochemical Profile

Understanding the solubility of this compound requires analyzing its molecular structure. The presence of two fluorine atoms and a pyridine nitrogen creates a molecule with distinct electronic push-pull dynamics.

| Property | Value / Description | Technical Insight |

| Molecular Formula | C₅H₂BrF₂N | Halogenated heteroaromatic.[1] |

| Molecular Weight | 207.98 g/mol | Moderate size; kinetics dominated by diffusion. |

| Physical State | Liquid or Low-Melting Solid | High density (~1.6 g/mL) due to bromine/fluorine content. |

| Predicted LogP | ~2.1 – 2.7 | Lipophilic. Poor water solubility; high affinity for organic layers. |

| Electronic Character | Electron-Deficient Ring | The 2,5-difluoro substitution pulls electron density, making the benzylic carbon highly electrophilic. |

| Reactivity Class | Alkylating Agent / Lachrymator | Critical Safety: Behaves similarly to benzyl bromide; highly irritating to mucous membranes. |

Part 3: Solubility & Solvent Selection Strategy

The solubility of 4-(Bromomethyl)-2,5-difluoropyridine is governed by "like dissolves like" principles, but limited by reactivity . The compound is moderately polar due to the C-F and C-N bonds but lacks hydrogen bond donors.

Recommended Solvents (High Solubility & Stability)

These solvents are chemically inert toward the alkylating bromide and possess sufficient polarity to solvate the pyridine ring.

-

Dichloromethane (DCM): Excellent. The primary choice for extraction and transport. High solubility due to polarizability match. Low boiling point allows easy removal.

-

Tetrahydrofuran (THF): Good. Dissolves the compound well. Caution: Must be anhydrous. Peroxides in aged THF can initiate radical degradation.

-

Ethyl Acetate (EtOAc): Good. Suitable for TLC and workups. Less polar than DCM but sufficient for this lipophilic molecule.

-

Toluene: Moderate to Good. Useful for reactions requiring higher temperatures where DCM is unsuitable.

Conditional Solvents (High Solubility / High Reactivity Risk)

Use these only if the protocol demands it (e.g., Sn2 substitution reactions) and ensure they are anhydrous .

-

Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Excellent Solubility. However, these are hygroscopic. Presence of water in DMF/DMSO will lead to rapid hydrolysis of the bromomethyl group to the alcohol (4-(hydroxymethyl)-2,5-difluoropyridine).

-

Acetonitrile (MeCN): Excellent. The standard solvent for nucleophilic substitutions. It stabilizes the transition state of Sn2 reactions.

Prohibited / Problematic Solvents

-

Water: Insoluble & Reactive. The compound will phase separate and slowly hydrolyze at the interface.

-

Alcohols (Methanol, Ethanol): Soluble but Destructive. Solvolysis will occur, converting the bromide to an ether (e.g., methyl ether) over time, especially if heated or in the presence of a base.

-

Amines (Primary/Secondary): Reactant, not Solvent. The compound will alkylate the solvent immediately.

Part 4: Stability & Reactivity Mechanisms

The 2,5-difluoro substitution pattern significantly alters the stability compared to non-fluorinated picolyl bromides.

-

Inductive Destabilization: The fluorine atoms are electron-withdrawing ($ -I $ effect).[2] This destabilizes any developing positive charge on the ring but makes the benzylic carbon more electropositive .

-

Enhanced Electrophilicity: Consequently, this compound is a more potent alkylating agent than unsubstituted 4-(bromomethyl)pyridine. It reacts faster with nucleophiles (and moisture).

-

Hydrolysis Pathway:

-

Note: The generated HBr can protonate the pyridine nitrogen, forming a salt that may precipitate or catalyze further degradation.

-

Visualizing the Solvent Decision Logic

Figure 1: Decision tree for selecting the appropriate solvent based on experimental intent.

Part 5: Experimental Protocols

Protocol A: Rapid Solubility Assessment (Visual Method)

Use this method to verify solubility in a new solvent system prior to scale-up.

-

Preparation: Weigh 10 mg of 4-(Bromomethyl)-2,5-difluoropyridine into a 1.5 mL clear glass vial.

-

Addition: Add the target solvent in 50 µL increments (micropipette).

-

Observation: Vortex for 10 seconds after each addition.

-

Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

-

Moderately Soluble: Clear solution with 100–500 µL.

-

Insoluble: Particulates remain after 1 mL.

-

-

Stability Check (Crucial): If the solvent is protic (e.g., an alcohol being tested for crystallization), let stand for 1 hour and check by TLC (Hexane/EtOAc 80:20) for the formation of a polar spot (alcohol) or less polar spot (ether).

Protocol B: General Alkylation Workflow (Solvent-Aware)

Demonstrates the use of Acetonitrile (MeCN) as the optimal balance of solubility and reactivity.

-

Setup: Flame-dry a round-bottom flask and cool under Nitrogen (

). -

Dissolution: Dissolve the nucleophile (e.g., Phenol derivative, 1.0 eq) and Base (

, 1.5 eq) in anhydrous Acetonitrile . -

Addition: Dissolve 4-(Bromomethyl)-2,5-difluoropyridine (1.1 eq) in a minimal volume of Acetonitrile (or DCM if solubility in MeCN is slow) and add dropwise to the reaction.

-

Why? Adding the electrophile as a solution prevents localized high concentrations that could lead to side reactions.

-

-

Monitoring: Stir at RT. Monitor by TLC.[3]

-

Workup: Dilute with Ethyl Acetate (dissolves product, precipitates inorganic salts). Wash with water (removes salts/DMF). Dry organic layer over

.

Part 6: References

-

PubChem. (2025).[1] 4-Bromo-2,5-difluoropyridine (Compound).[1][4][5] National Library of Medicine. [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and Sn2 kinetics).

-

ChemSrc. (2025). 4-Bromo-2,5-difluoropyridine Physicochemical Properties. [Link][1]

Sources

- 1. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wyzant.com [wyzant.com]

- 3. 2,5-Difluorobenzyl Bromide | 85117-99-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-Bromo-2,5-difluoropyridine | CAS#:1349718-16-6 | Chemsrc [chemsrc.com]

- 5. 4-Bromo-2,5-difluoropyridine | CAS#:1349718-16-6 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Strategic Utilization of 4-(Bromomethyl)-2,5-difluoropyridine

Topic: Strategic Utilization of 4-(Bromomethyl)-2,5-difluoropyridine in Medicinal Chemistry Content Type: Application Note & Technical Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Profile

4-(Bromomethyl)-2,5-difluoropyridine is a specialized, high-reactivity electrophile used to introduce the 2,5-difluoropyridin-4-yl-methyl motif into drug candidates. Unlike its non-fluorinated or mono-fluorinated analogues, this building block offers a unique combination of electronic modulation and physicochemical tuning.

The 2,5-difluoro substitution pattern is not merely decorative; it serves three critical medicinal chemistry functions:

-

pKa Modulation: The fluorine atoms significantly lower the basicity of the pyridine nitrogen, reducing off-target hERG binding and improving metabolic stability against N-oxidation.

-

Bioisosterism: The motif acts as a lipophilic, electron-deficient bioisostere for benzyl or 4-fluorobenzyl groups, often improving potency in hydrophobic pockets.

-

Reactivity Switch: The compound is an ambident electrophile . While the bromomethyl group is the primary site for alkylation (

), the C-2 fluorine is highly activated for Nucleophilic Aromatic Substitution (

Physicochemical Profile

| Property | Value (Approx.) | Note |

| Formula | ||

| Molecular Weight | 207.99 g/mol | |

| LogP (Calc) | ~2.1 | Moderate lipophilicity |

| Reactivity Class | Picolyl Halide / Lachrymator | Handle in Fume Hood |

| Storage | -20°C, Inert Atmosphere | Prone to hydrolysis and polymerization |

Reactivity & Mechanistic Insight

The successful use of this reagent hinges on managing the competition between N/C-Alkylation (Path A) and SNAr displacement (Path B).

-

Path A (

): Kinetic control. Occurs at the exocyclic methylene carbon. Favored by non-nucleophilic bases, lower temperatures (-20°C to 0°C), and soft nucleophiles. -

Path B (

): Thermodynamic/Competing pathway. Occurs at the C-2 position. The 2,5-difluoro pattern makes the C-2 position exceptionally electrophilic. Favored by heat, hard nucleophiles (alkoxides), and excess base.

Decision Pathway (DOT Visualization)

Caption: Figure 1. Chemoselectivity map. Low temperature is critical to favor the desired linker formation (Path A) over ring substitution (Path B).

Experimental Protocols

Protocol A: Chemoselective N-Alkylation of Secondary Amines

Objective: To attach the 2,5-difluoropyridine moiety to a secondary amine scaffold without displacing the ring fluorines.

Materials:

-

4-(Bromomethyl)-2,5-difluoropyridine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or

(anhydrous) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

Procedure:

-

Preparation: Charge a flame-dried reaction vial with the amine substrate and anhydrous ACN (0.1 M concentration).

-

Base Addition: Add DIPEA. Cool the mixture to 0°C using an ice bath. Note: Cooling is mandatory to suppress SNAr.

-

Reagent Addition: Add 4-(Bromomethyl)-2,5-difluoropyridine dropwise as a solution in ACN.

-

Critical: Do not add the neat solid/oil directly to a warm solution.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) slowly. Monitor via LCMS.[2]

-

Endpoint: Reaction is typically complete within 1-2 hours.

-

-

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Purification: Flash chromatography. The product is usually less polar than the amine.

Troubleshooting:

-

Observation: Formation of a byproduct with M+ mass corresponding to loss of HF (+ amine mass).

-

Solution: The reaction temperature was too high. Repeat at -20°C and ensure the amine is added slowly.

Protocol B: C-Alkylation of Active Methylene Compounds

Objective: To use the reagent as a benzylic electrophile for carbon-carbon bond formation.

Materials:

-

Active methylene substrate (e.g., malonate, keto-ester)

-

Base: NaH (60% dispersion) or

-

Solvent: THF or DMF[3]

Procedure:

-

Enolate Formation: Dissolve substrate in dry THF. Cool to 0°C. Add NaH (1.1 equiv) carefully. Stir for 15 min until

evolution ceases. -

Alkylation: Cool the enolate solution to -78°C (Dry ice/acetone).

-

Addition: Add 4-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv) dropwise.

-

Controlled Warming: Stir at -78°C for 1 hour, then warm to 0°C. Do not heat to reflux.

-

Reasoning: Enolates are "hard" nucleophiles. At higher temperatures, they will attack the C-2 position (SNAr), displacing fluorine.

-

-

Quench: Add saturated

at 0°C.

Protocol C: In-Situ Generation (If Commercial Reagent is Unavailable)

Due to stability issues, the bromomethyl derivative is often prepared fresh from the corresponding alcohol.

Precursor: (2,5-Difluoropyridin-4-yl)methanol.

Reagents:

Workflow:

-

Dissolve alcohol and

in DCM at 0°C. -

Add

portion-wise. -

Stir at 0°C for 1 hour.

-

Purification: Filter through a short silica plug (eluting with 10% EtOAc/Hexane) to remove phosphine oxide. Concentrate strictly at low temperature (<30°C). Use immediately.

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

The 2,5-difluoropyridine ring is a "privileged fragment." When linked via the 4-methyl group, it occupies hydrophobic pockets (e.g., in Kinase or GPCR allosteric sites) while the fluorines engage in:

-

Orthogonal multipolar interactions with protein backbone carbonyls.

-

Intramolecular Hydrogen Bonding (IMHB): If the linker contains an amide, the C-3/C-5 fluorine can form a 5- or 6-membered IMHB, locking the conformation (the "Fluorine Conformational Effect").

PROTAC Linker Design

This reagent is increasingly used to synthesize rigidified linkers for PROTACs. The electron-deficient pyridine ring reduces the linker's lipophilicity (

Metabolic Blocking

Replacing a benzyl group with a (2,5-difluoropyridin-4-yl)methyl group blocks metabolic oxidation. The electron-poor ring resists P450-mediated hydroxylation, and the fluorines block the typical sites of metabolism on the ring.

Workflow Visualization: Synthesis & Application

Caption: Figure 2. End-to-end workflow from alcohol precursor to final drug candidate incorporation.

Safety & Stability (Critical)

-

Lachrymator: Like all benzylic/picolyl halides, this compound is a potent lachrymator. It must be handled in a well-ventilated fume hood.

-

Thermal Instability: The compound can self-alkylate (intermolecular reaction between pyridine N and

) to form insoluble pyridinium salts upon prolonged storage at room temperature. Store at -20°C. -

Skin Corrosive: Wear double nitrile gloves and a lab coat.

References

-

BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Analogous reactivity profile). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-2,5-difluoropyridine. (Physicochemical data source for the core ring system). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Theoretical basis for fluorine bioisosterism). Link

-

Sigma-Aldrich. Safety Data Sheet: Picolyl Halides. (General safety handling for picolyl bromides). Link

Sources

- 1. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

experimental protocols for N-alkylation with 4-(Bromomethyl)-2,5-difluoropyridine

An Application Guide for the N-Alkylation of Nucleophiles with 4-(Bromomethyl)-2,5-difluoropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,5-difluoropyridin-4-ylmethyl moiety is a privileged scaffold in modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of various nitrogen-containing nucleophiles using 4-(Bromomethyl)-2,5-difluoropyridine. Designed for researchers, scientists, and drug development professionals, this document explains the underlying chemical principles, offers step-by-step procedures for different substrate classes, and provides insights into reaction optimization and safety.

Introduction: The Strategic Value of the 2,5-Difluoropyridin-4-ylmethyl Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The pyridine ring itself is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate solubility.[2] The addition of two fluorine atoms to the pyridine ring, as in the 2,5-difluoropyridin-4-ylmethyl group, offers several distinct advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects or improving oral bioavailability.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.[1]

4-(Bromomethyl)-2,5-difluoropyridine is a highly effective electrophile for introducing this valuable moiety onto a nucleophilic nitrogen atom, typically via a direct SN2 displacement reaction.[3]

The N-Alkylation Reaction: Mechanistic Principles

The N-alkylation reaction with 4-(Bromomethyl)-2,5-difluoropyridine is a classic nucleophilic aliphatic substitution.[4] The electron-deficient nature of the difluoropyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

The general mechanism involves the attack of the nitrogen nucleophile on the methylene carbon, leading to the displacement of the bromide leaving group. A base is typically required to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for 4-(Bromomethyl)-2,5-difluoropyridine: A Guide to Safe Handling and Storage

Introduction: Navigating the Chemistry of a Reactive Building Block

4-(Bromomethyl)-2,5-difluoropyridine is a key heterocyclic building block in contemporary drug discovery and development. Its trifunctional nature, featuring a pyridine core, activating fluorine substituents, and a reactive bromomethyl group, makes it a valuable synthon for introducing the 2,5-difluoropyridinylmethyl moiety into target molecules. This functional group is of significant interest to medicinal chemists for its potential to modulate pharmacokinetic and pharmacodynamic properties. However, the very features that make this compound a powerful tool in synthesis also necessitate a thorough understanding and implementation of rigorous safe handling and storage procedures. The presence of the bromomethyl group, a known structural alert for alkylating activity, requires that this compound be handled with the respect afforded to potentially hazardous materials.[1]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to safely handle and store 4-(Bromomethyl)-2,5-difluoropyridine. The protocols herein are designed to mitigate risks, ensure the integrity of the material, and foster a culture of safety in the laboratory environment. The principles outlined are rooted in established safety guidelines for handling pyridine derivatives and reactive electrophiles.[2][3]

Hazard Identification and Risk Assessment

Structural Analogue Analysis:

-

Fluorinated Pyridines: Compounds such as 2,5-difluoropyridine are known to be irritants.[4] GHS classifications for similar molecules like 4-bromo-2,5-difluoropyridine indicate hazards such as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[5][6]

-

Bromomethyl Arenes and Heteroarenes: The bromomethyl group is a potent electrophile and lachrymator. Compounds containing this moiety are classified as alkylating agents and should be handled as potentially toxic and corrosive.[7] They can react with biological nucleophiles, necessitating stringent measures to prevent exposure.

-

Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[8][9] They often have a strong, unpleasant odor and should always be handled in a well-ventilated area.[2]

Based on this analysis, 4-(Bromomethyl)-2,5-difluoropyridine should be presumed to be:

-

Acutely Toxic (Oral, Dermal, Inhalation)

-

A Severe Skin and Eye Irritant/Corrosive

-

A Respiratory Tract Irritant

-

A Potential Lachrymator

-

A Suspected Alkylating Agent [1]

The following table summarizes the anticipated GHS hazard classifications for 4-(Bromomethyl)-2,5-difluoropyridine based on data from structurally related compounds.

| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | Category 2 / 1C | H315: Causes skin irritation / H314: Causes severe skin burns and eye damage | [5][7] |

| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage | [5][7] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [5][6] |

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-(Bromomethyl)-2,5-difluoropyridine. The following PPE must be worn at all times in the laboratory where this compound is handled:

-

Eye and Face Protection: Chemical splash goggles in conjunction with a face shield are required to protect against splashes and the potential lachrymatory effects.[10][11]

-

Hand Protection: Nitrile or neoprene gloves are recommended.[2] Given the compound's reactivity, consider double-gloving. Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[8] For operations with a higher risk of splashes, a chemically resistant apron is also recommended.

-

Respiratory Protection: All handling of 4-(Bromomethyl)-2,5-difluoropyridine, including weighing and transfers, must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[10][12]

Safe Handling Protocols

Adherence to the following step-by-step protocols is essential for mitigating the risks associated with 4-(Bromomethyl)-2,5-difluoropyridine.

Protocol 1: Weighing and Aliquoting

-

Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly.[10] Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) and place them inside the fume hood.

-

Personal Protective Equipment: Don the required PPE as outlined above.

-

Handling:

-

Carefully open the main container inside the fume hood.

-

Using a clean spatula, transfer the required amount of the compound to a tared weigh boat or directly into the reaction vessel.

-

Avoid generating dust or aerosols.

-

Promptly and securely close the main container.[2]

-

-

Cleanup:

-

Decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Dispose of any contaminated disposable materials (weigh boats, gloves) in a designated hazardous waste container.[1]

-

-

Post-Handling: Wash hands thoroughly with soap and water after completing the procedure.[10]

Protocol 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

-

Evacuation and Notification:

-

Alert all personnel in the immediate vicinity of the spill.

-

If the spill is large or outside of a containment area, evacuate the laboratory and notify the appropriate safety personnel.

-

-

Containment (for small spills within a fume hood):

-

Cleanup:

-

Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste in accordance with institutional and local regulations.[1]

Storage Procedures: Ensuring Stability and Safety

Proper storage is critical for maintaining the chemical integrity of 4-(Bromomethyl)-2,5-difluoropyridine and for preventing accidents.

Protocol 3: Long-Term and Short-Term Storage

-

Container Integrity: Ensure the compound is stored in its original, tightly sealed container.[14] If aliquoting is necessary, use a clean, dry, and appropriately labeled amber glass vial with a secure cap.

-

Storage Environment:

-

Incompatible Materials: Segregate 4-(Bromomethyl)-2,5-difluoropyridine from incompatible materials, which include:

-

Strong oxidizing agents

-

Strong bases

-

Nucleophiles (e.g., amines, thiols)

-

-

Labeling: The storage container must be clearly labeled with the chemical name, CAS number (if available), and appropriate GHS hazard pictograms.[13]

-

Inventory Management: Maintain an accurate inventory of the compound, including the date of receipt and the amounts used.

Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making and operational flows for the safe handling and storage of 4-(Bromomethyl)-2,5-difluoropyridine.

Caption: Workflow for handling 4-(Bromomethyl)-2,5-difluoropyridine.

Caption: Protocol for storing 4-(Bromomethyl)-2,5-difluoropyridine.

Conclusion: A Commitment to Safety

4-(Bromomethyl)-2,5-difluoropyridine is a valuable reagent in chemical synthesis. However, its potential hazards necessitate a proactive and informed approach to safety. By understanding the risks, utilizing appropriate personal protective equipment, and adhering to the detailed handling and storage protocols outlined in this guide, researchers can work with this compound confidently and safely. A strong safety culture, built on the principles of risk assessment and procedural diligence, is the cornerstone of successful and responsible research.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

-

Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. [Link]

-

Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace. [Link]

-

American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]

-

Hematology/Oncology Pharmacy Association. (n.d.). Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies. [Link]

-

Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]

-

B. Braun Vet Care. (n.d.). HANDLING OF HAZARDOUS DRUGS. [Link]

-

PubChemLite. (n.d.). 4-bromo-2,5-difluoropyridine (C5H2BrF2N). [Link]

-

MilliporeSigma. (n.d.). 4-Bromo-2-(difluoromethyl)pyridine. [Link]

-

PubChem. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine. [Link]

Sources

- 1. osha.oregon.gov [osha.oregon.gov]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 3. hse.gov.uk [hse.gov.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2,5-difluoropyridine | 1349718-16-6 [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. thermofishersci.in [thermofishersci.in]

- 10. carlroth.com [carlroth.com]

- 11. echemi.com [echemi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

scale-up synthesis considerations for 4-(Bromomethyl)-2,5-difluoropyridine reactions

An Application Guide for the Scale-Up Synthesis of 4-(Bromomethyl)-2,5-difluoropyridine

Abstract

4-(Bromomethyl)-2,5-difluoropyridine is a pivotal intermediate in contemporary drug discovery, serving as a versatile building block for introducing the 2,5-difluoropyridinylmethyl moiety into complex molecules. Transitioning its synthesis from the laboratory bench to a larger, pilot, or manufacturing scale necessitates a thorough understanding of the underlying reaction principles and a meticulous evaluation of process parameters. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the key considerations, detailed protocols, and safety measures for the robust and efficient scale-up of 4-(Bromomethyl)-2,5-difluoropyridine synthesis via benzylic bromination of 2,5-difluoro-4-methylpyridine.

Introduction: Strategic Importance and Synthesis Overview

The 2,5-difluoropyridine scaffold is a privileged structure in medicinal chemistry, valued for its ability to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. The bromomethyl functional group at the 4-position provides a reactive handle for nucleophilic substitution, making 4-(Bromomethyl)-2,5-difluoropyridine an essential precursor for a wide range of pharmaceutical candidates.

The primary synthetic route involves a free-radical benzylic bromination of the methyl group on 2,5-difluoro-4-methylpyridine. While straightforward in principle, scaling this reaction presents significant challenges related to selectivity, thermal management, impurity control, and operational safety. This guide emphasizes a modern approach utilizing photochemical initiation, which circumvents the need for chemical radical initiators and offers a cleaner reaction profile.

Reaction Mechanism and Core Principles

The synthesis proceeds via a classic free-radical chain reaction. The process can be broken down into three fundamental stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the formation of a bromine radical (Br•). In a photochemical setup, this is achieved by the homolytic cleavage of a bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), upon absorption of light energy (hν).[1]

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2,5-difluoro-4-methylpyridine, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of the bromine source to yield the desired product, 4-(Bromomethyl)-2,5-difluoropyridine, and regenerate a bromine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine to form non-radical species.

Figure 1: Free-Radical Benzylic Bromination Mechanism.

Critical Considerations for Scale-Up Synthesis

A successful scale-up strategy requires careful optimization of several interdependent parameters. The rationale behind each choice is critical for developing a safe, reproducible, and economically viable process.

Reagent and Solvent Selection

| Parameter | Laboratory Scale Choice | Recommended Scale-Up Choice | Rationale for Scale-Up |

| Brominating Agent | N-Bromosuccinimide (NBS), Liquid Br₂ | N-Bromosuccinimide (NBS) | NBS is a crystalline solid, making it significantly easier and safer to handle than highly corrosive and volatile liquid bromine. It also tends to produce fewer side products.[2] |

| Initiation Method | AIBN, Benzoyl Peroxide | Photochemical (Visible Light) | Avoids the use of potentially explosive azo initiators and simplifies purification by eliminating initiator-derived byproducts. Offers excellent temporal and spatial control over the reaction.[1] |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (MeCN) | CCl₄ is a potent ozone-depleting substance and carcinogen, making it unsuitable for large-scale use. Acetonitrile is an effective and less hazardous alternative.[2] |

Process Control and Technology

Temperature Management: Benzylic bromination is exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure and promoting the formation of impurities like the dibrominated byproduct. A jacketed reactor with efficient overhead stirring and a reliable cooling system is mandatory for batch processing.

Batch vs. Continuous Flow: While traditional, batch processing suffers from scalability issues related to light penetration and heat transfer.[1] Continuous flow chemistry offers a superior alternative for photochemical reactions.

-

Enhanced Safety: The small internal volume of a flow reactor minimizes the quantity of hazardous material present at any given moment.

-

Superior Control: Precise control over residence time, temperature, and light exposure leads to higher selectivity and reproducibility.[2]

-

Scalability: Production can be scaled by extending the operation time or by "numbering-up" (running multiple reactors in parallel) rather than increasing reactor size.[2][3]

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[4][5][6] The product is a potential lachrymator and irritant; avoid inhalation and skin contact.

Protocol 1: Scaled-Up Photochemical Batch Synthesis

This protocol describes the synthesis on a ~100 g scale.

Equipment:

-

5 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and condenser.

-

High-intensity visible light source (e.g., 450 nm LED array) positioned to irradiate the reactor.

-

Liquid addition pump.

Reagents:

-

2,5-Difluoro-4-methylpyridine: 100 g (0.774 mol)

-

N-Bromosuccinimide (NBS): 152 g (0.852 mol, 1.1 equiv)

-

Acetonitrile (MeCN): 2.5 L

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble the reactor setup, ensuring it is dry and purged with nitrogen.

-

Charging: Charge the reactor with 2,5-difluoro-4-methylpyridine (100 g) and acetonitrile (2.5 L). Begin stirring to ensure a homogeneous solution.

-

Inerting: Sparge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.

-

Cooling: Cool the reactor contents to 15-20°C using the jacket chiller.

-